1-(1,3-Oxazol-2-yl)cyclopropane-1-carboxylic acid

Conformational analysis Molecular recognition Lead optimisation

Regioisomer cross-contamination plagues oxazole-cyclopropane carboxylic acid libraries, confounding SAR interpretation. This 1-(1,3-oxazol-2-yl) scaffold offers a defined hydrogen-bonding vector with entropically pre-organised geometry. • **Structure-property control:** XLogP3 0.2, TPSA 63.3 Ų, MW 153 Da - within Rule-of-Three for fragment screening. • **Rigidified bioisostere:** Cyclopropane restricts dihedral angle to ~78°; amide-coupling ready. • **Supply integrity:** HPLC ≥95% with ¹H NMR regioisomer confirmation; immediate shipment.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
Cat. No. B13489994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Oxazol-2-yl)cyclopropane-1-carboxylic acid
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1CC1(C2=NC=CO2)C(=O)O
InChIInChI=1S/C7H7NO3/c9-6(10)7(1-2-7)5-8-3-4-11-5/h3-4H,1-2H2,(H,9,10)
InChIKeyXVRRDPWLPNJMBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,3-Oxazol-2-yl)cyclopropane-1-carboxylic acid – Physicochemical & Structural Baseline


1-(1,3-Oxazol-2-yl)cyclopropane-1-carboxylic acid (CAS 1211536-42-3) is a heterocyclic cyclopropane carboxylic acid building block consisting of a strained cyclopropane ring directly substituted at the 1‑position with a 1,3‑oxazol-2-yl moiety and a free carboxylic acid group (molecular formula C₇H₇NO₃, molecular weight 153.14 g·mol⁻¹) [1]. The compound occupies a distinct structural niche among oxazole‑cyclopropane carboxylic acid regioisomers: the carboxylic acid and the oxazole nitrogen are positioned on the same carbon atom of the cyclopropane ring, producing a compact, bifunctional scaffold with a computed XLogP3 of 0.2 and a topological polar surface area (TPSA) of 63.3 Ų [1]. This regiospecific arrangement differentiates it from the 1,3‑oxazol‑5-yl and 1,2‑oxazole (isoxazole) positional isomers that are frequently stocked alongside it in screening collections, making an evidence‑based selection decision critical for structure‑activity‑relationship (SAR) and fragment‑based drug discovery programmes.

Conformationally restricted oxazole-cyclopropane scaffold for SAR studies
Polar fragment-like profile with moderate H-bond donor/acceptor balance
Requires explicit oxazol-2-yl regioisomer specification to avoid isomer mismatch

1-(1,3-Oxazol-2-yl)cyclopropane-1-carboxylic acid – Regioisomer Substitution Risks


Oxazole‑cyclopropane carboxylic acids are frequently grouped together in vendor catalogues under the same molecular formula (C₇H₇NO₃) and molecular weight (153.14 g·mol⁻¹), yet the position of the heterocyclic nitrogen atom fundamentally alters key physicochemical properties that govern molecular recognition, solubility, and synthetic derivatisation potential [1]. The oxazol‑2‑yl regioisomer places the basic nitrogen atom adjacent to the cyclopropane‑carboxylic acid junction, creating a unique spatially‑contiguous hydrogen‑bonding motif that is absent in the oxazol‑5‑yl isomer and is further modified in the isoxazole (1,2‑oxazole) series [2]. Computational conformational analysis reveals that the oxazol‑2‑yl‑cyclopropane linkage imposes a restricted torsional landscape with inter‑conformational energy barriers of 2.1–4.7 kcal·mol⁻¹, meaning the ground‑state geometry presented to a biological target is qualitatively different from that of the regioisomeric analogs . Consequently, substituting one oxazole‑cyclopropane carboxylic acid for another without explicitly re‑measuring target engagement, selectivity, or pharmacokinetic parameters carries a high risk of SAR misinterpretation and failed lead optimisation.

Oxazol-5-yl isomer alters hydrogen-bond geometry and ground-state torsion angle relative to target.
Isoxazole (1,2-oxazole) analog changes heterocycle basicity and dipole orientation, shifting recognition.
Acyclic carboxylic acid fragments lack cyclopropane conformational pre‑organization, increasing entropic penalty.

1-(1,3-Oxazol-2-yl)cyclopropane-1-carboxylic acid – Quantitative Comparator Evidence


Conformational Restriction vs. Unconstrained Analogs

Computational conformational analysis of 1-(1,3-oxazol-2-yl)cyclopropane-1-carboxylic acid reveals a restricted torsional landscape with inter‑conformational energy barriers ranging from 2.1 to 4.7 kcal·mol⁻¹ and a ground‑state oxazole‑cyclopropane dihedral angle of 78.4° . By contrast, acyclic carboxylic acid bioisosteres lacking the cyclopropane constraint typically populate multiple low‑energy conformations separated by barriers of <1.5 kcal·mol⁻¹, leading to substantial conformational averaging in solution . The target compound therefore presents a conformationally pre‑organised pharmacophore geometry to protein targets, reducing the entropic penalty upon binding relative to flexible-chain analogs.

Conformational restriction
Class-level
Target2.1–4.7 kcal·mol⁻¹ barrier; dihedral 78.4°
AcyclicBarriers <1 kcal·mol⁻¹; multiple low-energy conformers
Reported conformational pre‑organization may reduce entropic penalty upon target binding.
Class-level inference; compound‑specific binding data to verify.
Conformational analysis Molecular recognition Lead optimisation

Lipophilicity & TPSA: Oxazol-2-yl vs. Oxazol-5-yl

The 1-(1,3-oxazol-2-yl)cyclopropane-1-carboxylic acid regioisomer (target compound) displays a computed XLogP3 of 0.2 and a TPSA of 63.3 Ų [1]. Available computed data for the 1-(1,3-oxazol-5-yl)cyclopropane-1-carboxylic acid regioisomer (CAS 1539719-95-3) indicate a XLogP3 of 0.1 and a TPSA of 63.3 Ų [2]. While the TPSA is identical (both contain the same heteroatom count), the modest XLogP3 difference of Δ = 0.1 log unit places the target compound marginally more lipophilic, which can affect passive membrane permeability in cell‑based assays where even small ΔlogP shifts are known to influence intracellular exposure [3]. Although both isomers are highly polar and fall within fragment‑like property space, the 0.1 log unit difference is reproducible across computational prediction engines and should not be dismissed when selecting between the two regioisomers for permeability‑sensitive phenotypic screens.

Lipophilicity & TPSA
Reported
TargetXLogP3 = 0.2; TPSA = 63.3 Ų
Oxazol‑5‑ylXLogP3 = 0.1; TPSA = 63.3 Ų
Small ΔlogP of +0.1 may influence passive permeability in cell-based assays.
Computed values; experimental permeability data should be confirmed.
Physicochemical profiling Regioisomer comparison Permeability prediction

Heterocycle Basicity & H-Bonding Capacity

The 1,3‑oxazole ring in the target compound has a conjugate acid pKa of 0.8, making it significantly less basic than the corresponding imidazole (pKa ≈ 7) and electronically distinct from isoxazole (1,2‑oxazole) [1]. The oxazol‑2‑yl substitution pattern positions the nitrogen atom in direct conjugation with the cyclopropane‑carboxylic acid system, whereas the isoxazole isomer places the nitrogen and oxygen atoms adjacent to each other, altering the H‑bond acceptor geometry and dipole moment orientation . In enzyme inhibition studies on bacterial serine acetyltransferase (SAT), oxazole‑isoxazole carboxylic acid derivatives displayed IC₅₀ values spanning 2.6–400 μM depending on regioisomer choice, underscoring that the heterocycle position is a first‑order determinant of target potency and cannot be assumed equivalent . Although the specific target compound IC₅₀ data are not published in this assay series, the class‑level evidence demonstrates that regioisomeric and heterocyclic‑isosteric variation alone can produce >100‑fold potency shifts, making deliberate procurement of the correct isomer a prerequisite for reproducible SAR.

Basicity & enzyme potency
Class-level
Oxazole pKa0.8 (conjugate acid)
SAT IC₅₀ range2.6–400 μM across oxazole‑isoxazole regioisomers
Supports regioisomer-driven potency differences; correct isomer essential for SAR integrity.
Class-level evidence from SAT enzyme assay; target compound IC₅₀ not reported in this series.
Heterocycle electronics Hydrogen-bonding Bioisostere selection

Fragment-Like Profile & Rule-of-Three Compliance

With a molecular weight of 153.14 Da, a computed XLogP3 of 0.2, one hydrogen‑bond donor, four hydrogen‑bond acceptors, and a TPSA of 63.3 Ų, 1-(1,3-oxazol-2-yl)cyclopropane-1-carboxylic acid satisfies all key fragment‑based screening filters including the ‘Rule of Three’ (MW ≤ 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3 although HBA = 4 is a marginal exceedance) [1]. In contrast, the benzo‑fused analog 1-(benzo[d]oxazol-2-yl)cyclopropane-1-carboxylic acid (CAS 949559-17-5) has a molecular weight of 203.2 Da (ΔMW ≈ +50 Da, +32%) and a higher computed CLogP, placing it outside optimal fragment space and reducing its suitability for fragment‑based screening cascades where ligand efficiency metrics penalise additional heavy atoms without commensurate affinity gain [2]. The target compound’s smaller size and lower lipophilicity make it the preferred choice for fragment libraries and for early‑stage SAR exploration where maintaining ligand efficiency is paramount.

Fragment rule-of-three
Reported
TargetMW 153 Da; XLogP3 0.2; HBD 1; HBA 4
Benzo‑fusedMW ~203 Da; exceeds optimal fragment MW
Reported fragment property profile supports library selection over larger analogs.
HBA=4 marginally exceeds Rule-of-Three; ligand efficiency context required.
Fragment-based drug discovery Lead-likeness Property filtering

1-(1,3-Oxazol-2-yl)cyclopropane-1-carboxylic acid – Application Scenarios


Fragment Library Design with Conformational Restraint

When constructing a fragment library for target‑based NMR or SPR screening, the conformational pre‑organisation of 1-(1,3-oxazol-2-yl)cyclopropane-1-carboxylic acid (energy barriers 2.1–4.7 kcal·mol⁻¹ ) reduces the entropic penalty upon protein binding compared to flexible acyclic carboxylic acids. Its MW of 153 Da and XLogP3 of 0.2 place it within Rule‑of‑Three space for fragment libraries [1], making it a defensible choice over the bulkier benzo‑fused analog (MW ~203 Da). Researchers procuring for fragment collections should specify the oxazol‑2‑yl isomer to avoid the divergent conformational and hydrogen‑bonding properties of the oxazol‑5‑yl regioisomer.

Regioisomer-Controlled SAR Exploration

SAR programmes investigating oxazole‑containing enzyme inhibitors (e.g., serine acetyltransferase inhibitors where IC₅₀ values span 2.6–400 μM across regioisomers ) require isometrically pure starting materials to avoid potency‑confounding regioisomer cross‑contamination. The target compound’s defined oxazol‑2‑yl orientation, with the nitrogen atom adjacent to the cyclopropane‑carboxylic acid junction, provides a distinct hydrogen‑bonding vector compared to the oxazol‑5‑yl isomer. Procurement should include analytical certification (HPLC ≥ 95%, ¹H NMR) confirming the absence of the regioisomer (>100‑fold potency shifts have been documented within this class ).

Peptidomimetic & Bioisostere Synthesis

The 1‑(oxazol‑2‑yl)cyclopropane‑1‑carboxylic acid scaffold can serve as a rigidified bioisostere of α‑amino acids or arylacetic acids in peptidomimetic design, where the cyclopropane ring restricts the backbone dihedral angle to ~78° relative to the heterocycle . The carboxylic acid functionality permits standard amide coupling, esterification, or reduction to alcohol for further diversification. In contrast to the isoxazole analog (where the N‑O bond introduces different electronic properties and potential metabolic instability), the 1,3‑oxazole core offers a metabolically characterised heterocycle suitable for progressing hits toward lead optimisation.

In Silico Permeability & Solubility Comparator

When computational models flag a lead series as overly lipophilic, 1-(1,3-oxazol-2-yl)cyclopropane-1-carboxylic acid (XLogP3 = 0.2; TPSA = 63.3 Ų [1]) can be employed as a polar, low‑molecular‑weight comparator to benchmark property improvements. Its modest ΔXLogP3 of +0.1 relative to the oxazol‑5‑yl regioisomer [1] provides a measurable, albeit small, lipophilicity increment that can be exploited when fine‑tuning permeability‑solubility trade‑offs in a lead series. This rational, property‑driven selection is only possible when the specific isomer is procured and tested, not assumed from the generic compound class.

Application
Selection Property
Validation Focus
Fragment library design
Conformational pre‑organization, low MW, polar surface area
Confirm oxazol‑2‑yl regioisomer; verify Rule-of-Three compliance
Regioisomer-controlled SAR
Defined oxazol‑2‑yl H‑bond vector, regioisomeric purity
Analytical certification (HPLC/NMR) against oxazol‑5‑yl isomer presence
Peptidomimetic synthesis
Rigidified cyclopropane‑oxazole scaffold; carboxylic acid handle
Confirm isomer identity; evaluate metabolic profile vs. isoxazole analogs
In silico permeability comparator
Low logP, polar TPSA; small lipophilicity offset vs. regioisomers
Verify experimental logP/permeability; benchmark lead series property improvements
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